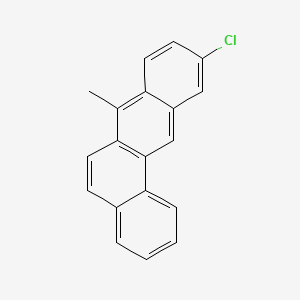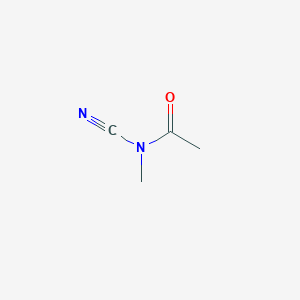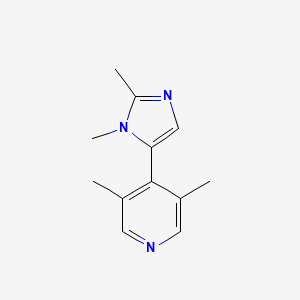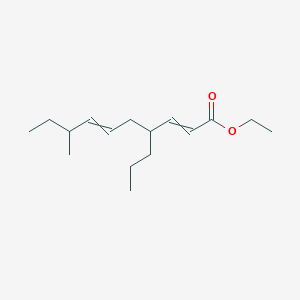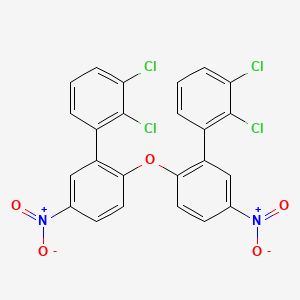
3-Isopropyl-2-phenyloxaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-2-phenyloxaziridine is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity and are often used as oxidizing agents in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 3-Isopropyl-2-phenyloxaziridine can be synthesized through the oxidation of imines. One common method involves the use of trichloroacetonitrile and hydrogen peroxide under mild conditions . The general procedure includes dissolving the imine in a suitable solvent, such as dichloromethane, and then adding the oxidizing agents. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification is often achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 3-Isopropyl-2-phenyloxaziridine primarily undergoes oxidation reactions. It acts as an oxygen-transfer reagent, facilitating the oxidation of various nucleophiles, including enolates, thiolates, and silyl enol ethers .
Common Reagents and Conditions:
Oxidation of Enolates: Typically involves the use of bases like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of this compound.
Oxidation of Thiolates: Involves the use of thiolates in the presence of phase-transfer catalysts to produce sulfinates, which can be further alkylated to form sulfones.
Major Products:
α-Hydroxy Ketones: Formed from the oxidation of enolates.
Sulfones: Formed from the oxidation of thiolates followed by alkylation.
科学研究应用
作用机制
The mechanism of action of 3-Isopropyl-2-phenyloxaziridine involves the transfer of an oxygen atom to a nucleophile. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom of the oxaziridine, leading to the formation of a hemiaminal intermediate. This intermediate then fragments to yield the oxidized product and a sulfinimine byproduct .
相似化合物的比较
2-Phenylsulfonyl-3-phenyloxaziridine (Davis Reagent): Known for its use in the Davis oxidation reaction, which oxidizes enolates to α-hydroxy ketones.
N-Alkyloxaziridines: Used for similar oxidation reactions but with different reactivity profiles depending on the substituents on the nitrogen atom.
Uniqueness: 3-Isopropyl-2-phenyloxaziridine is unique due to its specific structure, which imparts distinct reactivity and selectivity in oxidation reactions. Its isopropyl group provides steric hindrance, which can influence the outcome of reactions compared to other oxaziridines .
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-phenyl-3-propan-2-yloxaziridine |
InChI |
InChI=1S/C10H13NO/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI 键 |
OHLCODRYAOXLIV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1N(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
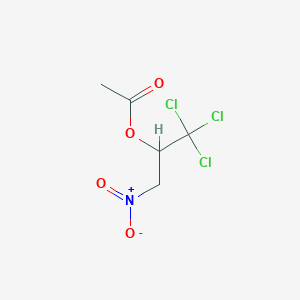
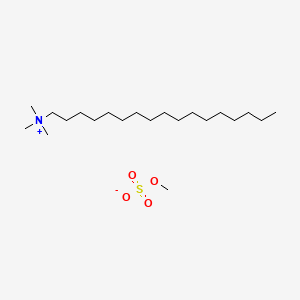
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)
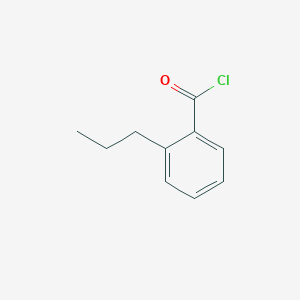
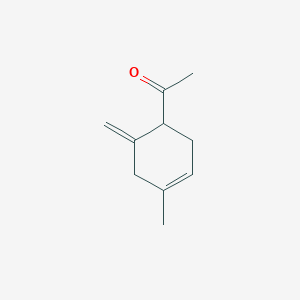
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)
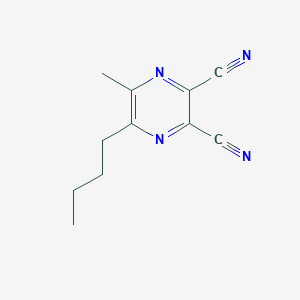
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
